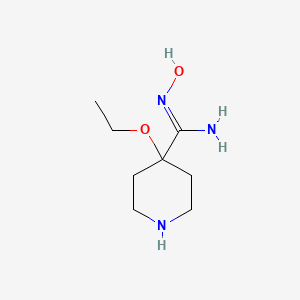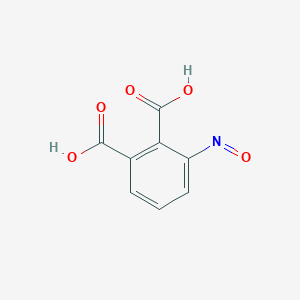![molecular formula C11H18N2O B13284957 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13284957.png)
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with isopropyl groups and an ethanone moiety
Preparation Methods
The synthesis of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-bis(propan-2-yl)-1H-pyrazole.
Reaction Conditions: The pyrazole derivative is then reacted with ethanone under controlled conditions to yield the target compound.
Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature and pH carefully controlled to ensure complete conversion.
Chemical Reactions Analysis
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace one of the substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Scientific Research Applications
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: In industrial applications, it serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or metabolic processes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be compared with other pyrazole derivatives:
Similar Compounds: Examples include 1,3-bis(1,2,4-triazol-1-yl)propane and 1,3-bis(4-methoxyphenyl)-1-propanone
Uniqueness: The presence of isopropyl groups and the ethanone moiety distinguishes it from other pyrazole derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[2,5-di(propan-2-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C11H18N2O/c1-7(2)10-6-11(9(5)14)13(12-10)8(3)4/h6-8H,1-5H3 |
InChI Key |
FDALDAHOKRIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Hydroxypropyl)amino]methyl}phenol](/img/structure/B13284874.png)
![4-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13284880.png)
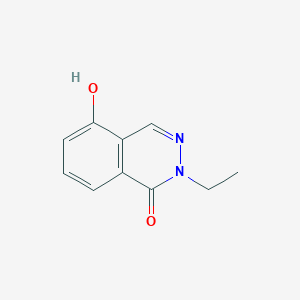
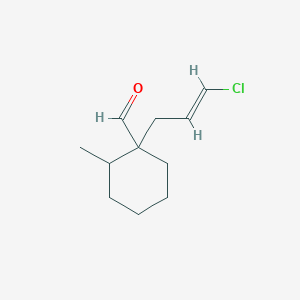
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13284889.png)
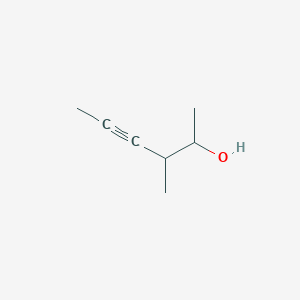
![1-[(Pyridin-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13284912.png)
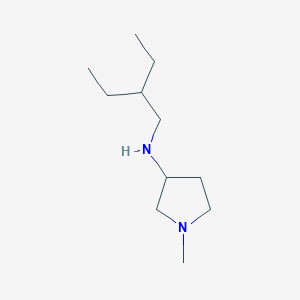
![2-[(Heptan-4-yl)amino]propane-1,3-diol](/img/structure/B13284929.png)
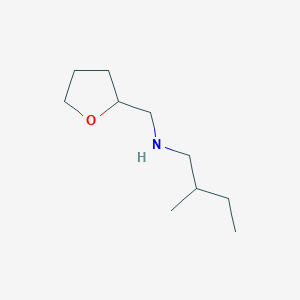
![2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13284939.png)
